molecular formula C19H17NO4 B2759475 N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923196-08-1

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B2759475
CAS No.: 923196-08-1
M. Wt: 323.348
InChI Key: IDNKJISZJIESDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a versatile chemical compound with a unique structure that enables its application in various fields, such as drug discovery, material synthesis, and biological studies. This compound is known for its potential use in scientific research due to its distinct chemical properties.

Properties

IUPAC Name

N-[2-(2-ethoxyphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-17-7-5-4-6-14(17)19-11-16(22)15-10-13(20-12(2)21)8-9-18(15)24-19/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNKJISZJIESDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves several steps. One common synthetic route includes the reaction of 2-ethoxyphenylamine with 4-oxochromene-6-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield dearylated products, while reduction with sodium borohydride can produce reduced derivatives .

Scientific Research Applications

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the industry for material synthesis and other applications.

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide can be compared with other similar compounds, such as N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide and N-(2,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide lies in its distinct structure and the specific applications it is used for.

Biological Activity

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide, with CAS number 923196-08-1, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17NO4
  • Molecular Weight : 309.33 g/mol
  • Structure : The compound features a chromene core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide exhibits significant antimicrobial properties. A study indicated that derivatives of chromene compounds, including this acetamide, showed moderate activity against various gram-positive and gram-negative bacteria. The presence of specific substituents on the chromene ring enhances this activity.

Compound Activity Target Organisms
N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamideModerate antimicrobial activityGram-positive and gram-negative bacteria

Anticancer Potential

The anticancer efficacy of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide has been explored in various studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

A notable study highlighted the compound's effectiveness against human breast adenocarcinoma (MCF7) and human colon cancer (HCT116) cell lines, demonstrating an IC50 value comparable to established chemotherapeutic agents.

The biological activity of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell survival.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that promote cell growth and survival.

Case Studies

  • Anticancer Activity Assessment : In a study involving MCF7 and HCT116 cells, treatment with N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide resulted in significant reductions in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells post-treatment.
    • Findings :
      • MCF7 Cell Line IC50: 15 µM
      • HCT116 Cell Line IC50: 12 µM
  • Antimicrobial Efficacy Evaluation : In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, suggesting potential as a therapeutic agent against bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.